(5-Ethylpyridin-2-yl)methanol

Descripción

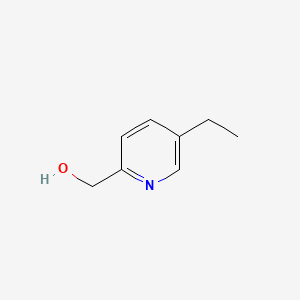

(5-Ethylpyridin-2-yl)methanol is a pyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position and an ethyl (-C2H5) substituent at the 5-position of the aromatic ring (Fig. 1). The ethyl group contributes steric bulk and electron-donating inductive effects, moderately activating the pyridine ring toward electrophilic substitution. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility in polar solvents like water or ethanol. This compound serves as a versatile intermediate in pharmaceutical synthesis, exemplified by its structural role in Rosiglitazone, an antidiabetic drug .

Propiedades

IUPAC Name |

(5-ethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-7-3-4-8(6-10)9-5-7/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRQOUKPZWQBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227615 | |

| Record name | 2-Pyridinemethanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-61-6 | |

| Record name | 5-Ethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinemethanol, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (5-Ethylpyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale batch reactors. The process involves the same basic reaction as in the laboratory but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: (5-Ethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Manganese dioxide in chloroform at 50°C for 120 hours.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Various electrophiles in the presence of a catalyst such as aluminum chloride.

Major Products Formed:

Aplicaciones Científicas De Investigación

(5-Ethylpyridin-2-yl)methanol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (5-Ethylpyridin-2-yl)methanol depends on its specific application. In biological systems, it can act as a ligand that binds to metal ions, forming coordination complexes that can influence enzyme activity and other biochemical processes. The hydroxymethyl group can also participate in hydrogen bonding, affecting the compound’s interaction with biological targets.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Table 1: Substituent Effects in Pyridinylmethanol Derivatives

Key Observations:

- Electronic Effects: The ethyl group in this compound donates electron density via inductive effects, contrasting with electron-withdrawing groups (EWGs) like chloro or iodo in analogs. Methoxy substituents (e.g., in (5,6-Dimethoxypyridin-2-yl)methanol) strongly activate the ring through resonance .

- Steric Influence: Ethyl’s larger size (compared to halogens or methoxy) may hinder reactions at adjacent positions, as seen in crystallographic studies of related ethylpyridine derivatives .

- Solubility: Hydroxymethyl and methoxy groups enhance polarity, favoring aqueous solubility, whereas iodo or ethyl substituents reduce it .

Pharmacological Relevance

Rosiglitazone incorporates a 5-ethylpyridin-2-yl ethoxy moiety, underscoring the ethyl group’s role in enhancing lipophilicity and target binding (e.g., PPARγ receptors) . Analogs with halogen substituents (e.g., iodo) may exhibit altered pharmacokinetics due to increased molecular weight and hydrophobicity.

Actividad Biológica

(5-Ethylpyridin-2-yl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables.

- Molecular Formula : CHN\O

- Molecular Weight : 151.19 g/mol

- CAS Number : 768-61-6

The compound features a pyridine ring with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxymethyl group can engage in hydrogen bonding, potentially influencing enzyme activity and receptor binding. The ethyl substituent enhances lipophilicity, which may improve membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Effects : Similar compounds have been shown to possess hypoglycemic properties. For instance, derivatives of this compound are being explored as intermediates in the synthesis of thiazolidinediones, which are known for their insulin-sensitizing effects .

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit specific microbial growth, making it a candidate for further research in antimicrobial drug development.

- Neuroprotective Properties : Some studies have indicated that pyridine derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems .

Data Table: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antidiabetic | Potential insulin sensitizer | |

| Antimicrobial | Inhibition of microbial growth | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study 1: Antidiabetic Properties

In a study investigating the synthesis of thiazolidinedione analogs, this compound was utilized as an intermediate. The resulting compounds exhibited significant hypoglycemic activity in diabetic models, suggesting that this compound may play a crucial role in developing new antidiabetic agents .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that it displayed notable activity against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (5-Methylpyridin-2-yl)methanol | CHN\O | Lacks ethyl group; smaller size |

| (5-Isopropylpyridin-2-yl)methanol | CHN\O | Different substitution pattern |

| (4-Methoxy-5-methylpyridin-2-yl)methanol | CHN\O | Methoxy substitution affects reactivity |

This comparison highlights how variations in substitution can significantly impact both chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.